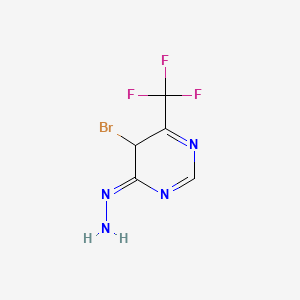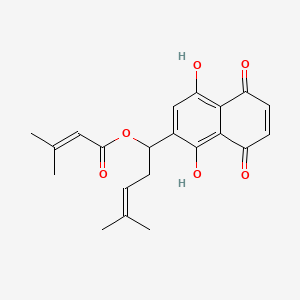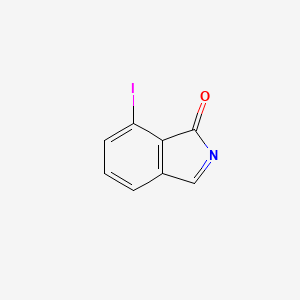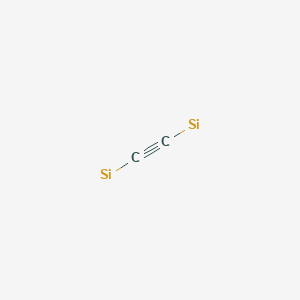![molecular formula C13H20O3Si B15132017 trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
trimethoxy-[(E)-4-phenylbut-3-enyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy(1-(4-vinylphenyl)ethyl)silane is an organosilicon compound with the molecular formula C13H20O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a silicon atom bonded to three methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy(1-(4-vinylphenyl)ethyl)silane typically involves the reaction of 4-vinylphenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of trimethoxy(1-(4-vinylphenyl)ethyl)silane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum complexes, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Trimethoxy(1-(4-vinylphenyl)ethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water or aqueous acids to form silanols.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.
Polymerization: The vinyl group can participate in free radical polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) are commonly used.
Condensation: Catalysts such as acids or bases (e.g., sulfuric acid or sodium hydroxide) can be used to facilitate the reaction.
Polymerization: Free radical initiators (e.g., azobisisobutyronitrile) are used to initiate the polymerization of the vinyl group.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds, leading to the creation of siloxane polymers.
Polymerization: Formation of vinyl-containing polymers with unique mechanical and chemical properties.
科学的研究の応用
Trimethoxy(1-(4-vinylphenyl)ethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings with enhanced properties.
作用機序
The mechanism of action of trimethoxy(1-(4-vinylphenyl)ethyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then undergo condensation reactions to form siloxane bonds. The vinyl group can participate in polymerization reactions, leading to the formation of polymers with unique properties. The compound can interact with various molecular targets, such as hydroxyl groups on surfaces, enabling its use as a coupling agent and surface modifier.
類似化合物との比較
Trimethoxy(1-(4-vinylphenyl)ethyl)silane can be compared with other similar compounds, such as:
Trimethoxysilane: Lacks the vinyl and phenyl groups, making it less versatile in polymerization reactions.
Vinyltrimethoxysilane: Contains a vinyl group but lacks the phenyl group, limiting its applications in certain areas.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the vinyl group, making it less suitable for polymerization reactions.
The unique combination of vinyl and phenyl groups in trimethoxy(1-(4-vinylphenyl)ethyl)silane makes it a versatile compound with a wide range of applications in various fields.
特性
分子式 |
C13H20O3Si |
|---|---|
分子量 |
252.38 g/mol |
IUPAC名 |
trimethoxy-[(E)-4-phenylbut-3-enyl]silane |
InChI |
InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3/b11-7+ |
InChIキー |
SOUMBTQFYKZXPN-YRNVUSSQSA-N |
異性体SMILES |
CO[Si](CC/C=C/C1=CC=CC=C1)(OC)OC |
正規SMILES |
CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)

![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)


![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)

